Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate
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Overview
Description
Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate is a complex organic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazolo[1,5-a]pyridine core, which is a fused heterocyclic system containing nitrogen atoms, making it a valuable scaffold in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the microwave-mediated synthesis method suggests potential for industrial application, especially given its eco-friendly and efficient nature .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the cyano group and the triazolopyridine core .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions . The conditions for these reactions typically involve standard laboratory procedures such as refluxing, stirring, and maintaining specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
Scientific Research Applications
Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The triazolopyridine core is known to act as an inverse agonist for RORγt, and inhibitors for PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A core structure similar to the compound , known for its biological activities.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine: Another triazolopyridine derivative with applications in medicinal chemistry.
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl: A structurally related compound with different functional groups and biological activities.
Uniqueness
Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate is unique due to its specific functional groups and the presence of the tert-butyl and cyano groups, which confer distinct chemical and biological properties . These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H17N5O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl N-[5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]carbamate |
InChI |
InChI=1S/C18H17N5O2/c1-18(2,3)25-17(24)22-14-8-15(23-16(9-14)20-11-21-23)13-6-4-12(10-19)5-7-13/h4-9,11H,1-3H3,(H,22,24) |
InChI Key |
PKJDSULXJCGSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NC=NN2C(=C1)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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